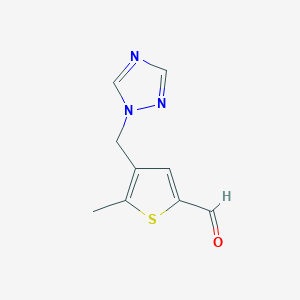
2-methoxy-N-(2-pyridin-4-ylethyl)benzamide
Übersicht
Beschreibung
2-methoxy-N-(2-pyridin-4-ylethyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential applications in biomedical research. MPB is a small molecule that has been shown to have a range of biochemical and physiological effects, making it an attractive candidate for use in both in vitro and in vivo experiments. In
Wirkmechanismus
The mechanism of action of 2-methoxy-N-(2-pyridin-4-ylethyl)benzamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-methoxy-N-(2-pyridin-4-ylethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and chromatin remodeling. It has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-methoxy-N-(2-pyridin-4-ylethyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-methoxy-N-(2-pyridin-4-ylethyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methoxy-N-(2-pyridin-4-ylethyl)benzamide for lab experiments is its small size, which allows it to easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of 2-methoxy-N-(2-pyridin-4-ylethyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-(2-pyridin-4-ylethyl)benzamide. One area of research is in the development of more potent and selective HDAC inhibitors based on the structure of 2-methoxy-N-(2-pyridin-4-ylethyl)benzamide. Another area of research is in the development of 2-methoxy-N-(2-pyridin-4-ylethyl)benzamide derivatives that have improved solubility and pharmacokinetic properties. Additionally, 2-methoxy-N-(2-pyridin-4-ylethyl)benzamide could be further studied for its potential applications in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases.
Conclusion:
In conclusion, 2-methoxy-N-(2-pyridin-4-ylethyl)benzamide is a small molecule that has been widely studied for its potential applications in biomedical research. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an attractive candidate for use in both in vitro and in vivo experiments. While there are some limitations to its use in lab experiments, there are many future directions for research that could lead to the development of more potent and selective compounds based on the structure of 2-methoxy-N-(2-pyridin-4-ylethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(2-pyridin-4-ylethyl)benzamide has been studied extensively for its potential applications in biomedical research. One of the most promising areas of research is in the field of cancer treatment. 2-methoxy-N-(2-pyridin-4-ylethyl)benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-pyridin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-5-3-2-4-13(14)15(18)17-11-8-12-6-9-16-10-7-12/h2-7,9-10H,8,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVUGZLGZIPVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B4326363.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B4326367.png)
![3-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4326382.png)

![4-hydroxy-3-[2-(1H-imidazol-5-yl)ethyl]-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one](/img/structure/B4326387.png)
![1-(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone](/img/structure/B4326393.png)
![N-[({4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B4326396.png)
![2-amino-1-(3-nitrophenyl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4326398.png)

![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B4326414.png)
![2-chloro-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B4326421.png)
![9-amino-7-(4-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile](/img/structure/B4326438.png)
![4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4326444.png)
